molecular formula C11H15ClN2O B3014092 2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide CAS No. 2411201-53-9

2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide

Cat. No.: B3014092
CAS No.: 2411201-53-9
M. Wt: 226.7
InChI Key: GUOQGBLJEFEBNA-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide is an organic compound that belongs to the class of amides It features a chloro group attached to a propanamide backbone, with a 2-methylpyridin-4-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide typically involves the reaction of 2-methylpyridine with an appropriate chloroalkylating agent under controlled conditions. One common method involves the use of 2-chloro-1-methylpyridinium iodide as a reagent, which facilitates the formation of the desired amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions include various substituted amides, alcohols, and thiols, depending on the specific reaction pathway .

Scientific Research Applications

2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyridine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide is unique due to its specific substitution pattern and the presence of both chloro and pyridine functionalities

Properties

IUPAC Name

2-chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-7-6-10(4-5-13-7)9(3)14-11(15)8(2)12/h4-6,8-9H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOQGBLJEFEBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(C)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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